2-Ethylacetoacetamide
Description
For this analysis, Acetoacetamide (CAS 5977-14-0) will serve as the primary compound for comparison due to its structural similarity to the queried molecule. Acetoacetamide is a β-ketoamide with the molecular formula C₄H₇NO₂ and is widely used as a precursor in pharmaceutical synthesis and organic chemistry .
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
2-ethyl-3-oxobutanamide |
InChI |
InChI=1S/C6H11NO2/c1-3-5(4(2)8)6(7)9/h5H,3H2,1-2H3,(H2,7,9) |
InChI Key |
HMDBCMNPZGBFNB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following acetamide derivatives are compared based on molecular structure, physicochemical properties, and applications, as derived from the provided evidence:
Table 1: Key Properties of Acetoacetamide and Analogous Compounds
Structural and Functional Differences
Acetoacetamide vs. Ethyl 2-Chloroacetoacetate :
- Acetoacetamide lacks the ethyl ester and chloro substituents present in Ethyl 2-Chloroacetoacetate. The latter’s chlorine atom enhances electrophilic reactivity, making it suitable for high-temperature coupling reactions in drug synthesis .
- Acetoacetamide’s β-ketoamide group enables tautomerization, influencing its stability and reactivity in nucleophilic substitutions .
Acetoacetamide vs. 2-Amino-N-(2-hydroxyethyl)acetamide: The amino and hydroxyethyl groups in the latter increase polarity, enhancing solubility in aqueous systems. This makes it valuable for peptide mimetics and polymer research .
Acetoacetamide vs.
Physicochemical Properties
- Ethyl 2-Chloroacetoacetate : Clear to pale yellow liquid with an ester-like odor; liquid state facilitates use in continuous-flow processes .
- 2-Amino-N-(2-hydroxyethyl)acetamide: Likely hygroscopic due to hydroxyl and amino groups, requiring controlled storage .
Limitations of the Analysis
The absence of direct data on 2-Ethylacetoacetamide in the provided evidence restricts a precise comparison. However, extrapolating from analogs, its hypothetical structure (an ethyl-substituted β-ketoamide) would likely exhibit intermediate properties between Acetoacetamide and Ethyl 2-Chloroacetoacetate, balancing reactivity and stability.
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